mSIRK

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

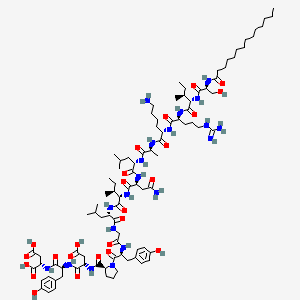

mSIRK is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the SPPS process. This would include optimizing reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

mSIRK primarily undergoes interactions with G-protein subunits rather than traditional chemical reactions like oxidation, reduction, or substitution. Its primary function is to disrupt the interaction between the alpha and beta-gamma subunits of G-proteins .

Common Reagents and Conditions

The synthesis of this compound involves the use of standard peptide synthesis reagents such as Fmoc-protected amino acids, coupling reagents like HBTU or HATU, and deprotecting agents like piperidine .

Major Products Formed

The major product formed from the synthesis of this compound is the peptide itself, which is then purified and characterized to ensure its activity and purity .

Scientific Research Applications

mSIRK has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

mSIRK exerts its effects by binding to the beta-gamma subunits of G-proteins, disrupting their interaction with the alpha subunit. This disruption facilitates the dissociation of the alpha subunit, which can then activate downstream signaling pathways, including the ERK1/2 pathway. The activation of ERK1/2 leads to various cellular responses, including cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

mSIRK is unique in its ability to selectively disrupt the interaction between G-protein subunits without inducing nucleotide exchange. Similar compounds include:

Selumetinib: A MEK1/2 inhibitor that inhibits MEK1 with potent selectivity and is used for the treatment of neurofibromatosis type 1.

Astragaloside IV: Suppresses the activation of ERK1/2 and JNK, and is used in traditional Chinese medicine.

Honokiol: Enhances the phosphorylation of ERK1/2 and has anti-inflammatory properties.

These compounds, while targeting similar pathways, have different mechanisms of action and therapeutic applications, highlighting the uniqueness of this compound in its specific interaction with G-protein subunits .

Properties

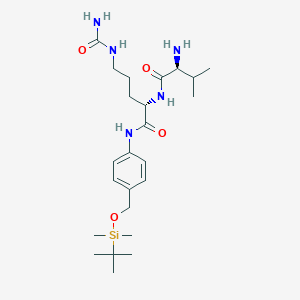

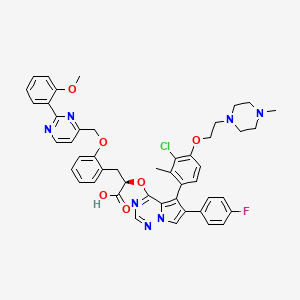

Molecular Formula |

C93H150N20O25 |

|---|---|

Molecular Weight |

1948.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C93H150N20O25/c1-11-14-15-16-17-18-19-20-21-22-23-31-73(118)102-70(51-114)87(132)112-77(54(8)12-2)89(134)104-62(29-26-41-98-93(96)97)82(127)103-61(28-24-25-40-94)81(126)100-56(10)79(124)105-64(44-53(6)7)83(128)107-66(47-72(95)117)86(131)111-78(55(9)13-3)90(135)109-63(43-52(4)5)80(125)99-50-74(119)101-68(46-58-34-38-60(116)39-35-58)91(136)113-42-27-30-71(113)88(133)108-67(48-75(120)121)85(130)106-65(45-57-32-36-59(115)37-33-57)84(129)110-69(92(137)138)49-76(122)123/h32-39,52-56,61-71,77-78,114-116H,11-31,40-51,94H2,1-10H3,(H2,95,117)(H,99,125)(H,100,126)(H,101,119)(H,102,118)(H,103,127)(H,104,134)(H,105,124)(H,106,130)(H,107,128)(H,108,133)(H,109,135)(H,110,129)(H,111,131)(H,112,132)(H,120,121)(H,122,123)(H,137,138)(H4,96,97,98)/t54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,77-,78-/m0/s1 |

InChI Key |

OYDDVHGMRJKOJQ-JDNWVJBKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(=O)O)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B12383429.png)

![(4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12383437.png)

![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)

![2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide](/img/structure/B12383504.png)

![2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid](/img/structure/B12383523.png)

![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)